1-Methyl-2-oxoindoline-6-carboxylic acid
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Overview
Description
“1-Methyl-2-oxoindoline-6-carboxylic acid”, also known as “Methyl 2-Oxoindoline-6-carboxylate”, is a chemical compound with the molecular formula C10H9NO3 . It is a key intermediate for the preparation of Nintedanib esylate , an angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis .
Synthesis Analysis
The synthesis of “1-Methyl-2-oxoindoline-6-carboxylate” involves the reaction of acetic anhydride with methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate at 130°C for 3 hours . Another method involves the reaction of Example 59A in ethyl acetate and methanol, treated with 10% Pd/C, stirred under hydrogen for 18 hours.
Molecular Structure Analysis
The molecular structure of “1-Methyl-2-oxoindoline-6-carboxylic acid” is represented by the InChI code 1S/C10H9NO3/c1-11-8-4-7 (10 (13)14)3-2-6 (8)5-9 (11)12/h2-5,12H,1H3, (H,13,14)
. The molecular weight of the compound is 191.19 g/mol .
Chemical Reactions Analysis
“1-Methyl-2-oxoindoline-6-carboxylic acid” is used as a reagent in the preparation of Nintedanib, an angiokinase inhibitor . It is also used in the synthesis of various indole derivatives .
Physical And Chemical Properties Analysis
“1-Methyl-2-oxoindoline-6-carboxylic acid” is a solid at room temperature .
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including compounds similar to 1-Methyl-2-oxoindoline-6-carboxylic acid, are known for their biocatalyst inhibition properties. These acids can inhibit microbial growth in engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production. Understanding the impact of such acids can aid in metabolic engineering to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
Antioxidant Activity Analysis
The compound's structural analogs might be involved in studies focusing on antioxidant activity. Techniques like ORAC, HORAC, TRAP, and TOSC tests assess the antioxidant capacity, which could be relevant in evaluating the potential antioxidant properties of 1-Methyl-2-oxoindoline-6-carboxylic acid derivatives (Munteanu & Apetrei, 2021).
Reactive Extraction of Carboxylic Acids
Research into the extraction of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids highlights the relevance of such acids in separation technologies. Supercritical CO2, for instance, has been identified as an efficient and environmentally friendly solvent for carboxylic acid extraction, which could be applicable to 1-Methyl-2-oxoindoline-6-carboxylic acid (Djas & Henczka, 2018).
Solvent Developments for Liquid-Liquid Extraction
The evolving need to produce organic acids from biomass has led to advancements in solvent technologies for liquid-liquid extraction (LLX) of carboxylic acids. Novel solvents like ionic liquids, and improvements in traditional solvents, demonstrate the ongoing research into efficient carboxylic acid recovery methods, potentially applicable to 1-Methyl-2-oxoindoline-6-carboxylic acid (Sprakel & Schuur, 2019).
Biotechnological Routes from Lactic Acid
The production and transformation of lactic acid into various chemicals illustrate the potential biotechnological applications of carboxylic acids. These routes offer insights into how 1-Methyl-2-oxoindoline-6-carboxylic acid could serve as a precursor or intermediate in the synthesis of biologically active compounds (Gao, Ma, & Xu, 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing suitable protective equipment, preventing dispersion of dust, and washing hands and face thoroughly after handling .
properties
IUPAC Name |
1-methyl-2-oxo-3H-indole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-11-8-4-7(10(13)14)3-2-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEPPYTUCBLQGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930056 |
Source
|
Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxoindoline-6-carboxylic acid | |
CAS RN |
138328-27-5 |
Source
|
Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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